molecular formula C15H13ClN4O3 B11419013 Methyl [2-(4-chlorophenyl)-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate

Methyl [2-(4-chlorophenyl)-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate

Cat. No.: B11419013
M. Wt: 332.74 g/mol
InChI Key: BYPKZGVJHQJDFP-UHFFFAOYSA-N
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Description

Methyl [2-(4-chlorophenyl)-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional functional groups such as a methyl group, a chlorophenyl group, and an acetate ester. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [2-(4-chlorophenyl)-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 4-chlorobenzaldehyde with 5-methyl-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to cyclization with ethyl acetoacetate under reflux conditions to yield the desired triazolopyrimidine derivative .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized by using continuous flow reactors and microwave-assisted synthesis. These methods offer advantages such as reduced reaction times, higher yields, and improved safety profiles. The use of supercritical carbon dioxide as a solvent and catalyst has also been explored to achieve greener and more sustainable production processes .

Chemical Reactions Analysis

Types of Reactions

Methyl [2-(4-chlorophenyl)-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl [2-(4-chlorophenyl)-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl [2-(4-chlorophenyl)-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The presence of the chlorophenyl group enhances its binding affinity to certain targets, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
  • 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
  • 5-Methyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine

Uniqueness

Methyl [2-(4-chlorophenyl)-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its enhanced binding affinity and biological activity .

Properties

Molecular Formula

C15H13ClN4O3

Molecular Weight

332.74 g/mol

IUPAC Name

methyl 2-[2-(4-chlorophenyl)-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate

InChI

InChI=1S/C15H13ClN4O3/c1-8-11(7-12(21)23-2)14(22)20-15(17-8)18-13(19-20)9-3-5-10(16)6-4-9/h3-6H,7H2,1-2H3,(H,17,18,19)

InChI Key

BYPKZGVJHQJDFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)C3=CC=C(C=C3)Cl)CC(=O)OC

Origin of Product

United States

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